Beta-dpn lithium salt
Descripción
Historical Milestones in Coenzyme Discovery and Mechanistic Elucidation
The journey to understanding NAD+ began in 1906 when British biochemists Arthur Harden and William John Young discovered a heat-stable factor, which they termed "coferment," that accelerated alcoholic fermentation in yeast extracts. biocrates.comaboutnad.comnih.gov This factor was later identified as a nucleotide sugar phosphate (B84403) by Hans von Euler-Chelpin. biocrates.comwikipedia.org For their pioneering work on sugar fermentation and enzymes, Harden and von Euler-Chelpin were awarded the Nobel Prize in Chemistry in 1929. biocrates.com
In 1936, Otto Heinrich Warburg, a German scientist and Nobel laureate, made a significant breakthrough by demonstrating the function of this nucleotide coenzyme in hydride transfer and identifying the nicotinamide (B372718) portion as the site of redox reactions. biocrates.comnih.govwikipedia.org The vitamin precursors of NAD+ were identified in 1938 when Conrad Elvehjem discovered that nicotinamide could prevent the "black tongue" disease in dogs, a condition analogous to pellagra in humans which is caused by a niacin (Vitamin B3) deficiency. wikipedia.orgnih.gov
Further elucidation of NAD+ biosynthesis came in 1958 when Jack Preiss and Philip Handler discovered the enzymes and intermediates involved in the salvage pathway, which synthesizes NAD+ from nicotinic acid. aboutnad.comwikipedia.org The non-redox roles of NAD+ began to be uncovered in the early 1960s, with the discovery of its use as an ADP-ribose donor in ADP-ribosylation reactions. biocrates.comwikipedia.org A more recent discovery in 2004 by Charles Brenner and his colleagues identified the nicotinamide riboside kinase pathway to NAD+. aboutnad.comwikipedia.org
| Year | Scientist(s) | Key Discovery | Significance |
|---|---|---|---|
| 1906 | Arthur Harden & William John Young | Discovery of a "coferment" that accelerates alcoholic fermentation. biocrates.comaboutnad.comnih.gov | First identification of a coenzyme, later known as NAD+. |
| 1929 | Hans von Euler-Chelpin | Identified the chemical features of the coferment, including adenine (B156593), a sugar, and phosphate. biocrates.com | Shared the Nobel Prize for work on fermentation, which included the characterization of "cozymase" (NAD+). biocrates.com |
| 1936 | Otto Heinrich Warburg | Showed the function of the coenzyme in hydride transfer and identified nicotinamide as the redox-active site. biocrates.comnih.govwikipedia.org | Elucidated the fundamental mechanism of NAD+ in redox reactions. |
| 1938 | Conrad Elvehjem | Identified nicotinamide as the "anti-black tongue" factor. wikipedia.orgnih.gov | Established the link between a vitamin precursor and NAD+. |
| 1958 | Jack Preiss & Philip Handler | Discovered the Preiss-Handler pathway for NAD+ synthesis from nicotinic acid. aboutnad.comwikipedia.org | Detailed a key biosynthetic route for NAD+. |
| 1960s | Various Researchers | Identified the non-redox role of NAD+ in ADP-ribosylation. biocrates.comwikipedia.org | Expanded the known functions of NAD+ beyond metabolism. |
| 2004 | Charles Brenner et al. | Discovered the nicotinamide riboside kinase pathway to NAD+. aboutnad.comwikipedia.org | Uncovered a new biosynthetic pathway for NAD+. |
Foundational Principles of NAD+ Function in Cellular Bioenergetics and Redox Balance
NAD+ is a central player in cellular metabolism, primarily acting as a coenzyme in redox reactions. nih.gov It exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). restorativehealthprimarycare.compromegaconnections.com NAD+ acts as an oxidizing agent, accepting electrons from other molecules to become reduced to NADH. wikipedia.org This ability to shuttle electrons is crucial for the catabolic pathways that release energy from nutrients. wikipedia.org
In key metabolic processes such as glycolysis, the citric acid cycle, and fatty acid oxidation, NAD+ accepts high-energy electrons from the breakdown of molecules like glucose and fatty acids, forming NADH. nih.govwikipedia.org The NADH then donates these electrons to the electron transport chain in the mitochondria, which drives the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govpnas.org
The balance between the oxidized and reduced forms, known as the NAD+/NADH ratio, is a critical indicator of the cell's redox state and metabolic health. wikipedia.orgpromegaconnections.com In healthy mammalian tissues, the NAD+/NADH ratio in the cytoplasm is typically high, around 700:1, which favors oxidative reactions. wikipedia.org This ratio is vital for controlling the activity of several key enzymes involved in metabolism. wikipedia.org An imbalance in this ratio can disrupt cellular metabolism and is associated with various pathological conditions. nih.gov
Current Research Frontiers and Emerging Paradigms in NAD+ Biology
Modern research has revealed that the functions of NAD+ extend far beyond its role as a simple metabolic cofactor. oup.com It is now recognized as a critical substrate for several families of enzymes that play significant roles in cellular signaling and regulation. oup.commdpi.com These NAD+-consuming enzymes include:
Sirtuins: A class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, DNA repair, and metabolism. wikipedia.orgnih.gov The activity of sirtuins is dependent on NAD+ levels, linking the cell's metabolic state to its signaling and regulatory networks. tandfonline.com
Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and the maintenance of genomic stability. ahajournals.orgnih.gov They use NAD+ to synthesize poly(ADP-ribose) chains on target proteins.
CD38 and CD157: These are NAD+ glycohydrolases that are involved in calcium signaling. wikipedia.orgnih.gov They are also implicated in immune function and cellular senescence. nih.gov
Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein (SARM1): This protein has an intrinsic NADase activity and is involved in neuronal cell death. ahajournals.orgbiocrates.com
A significant area of current research is the decline of NAD+ levels with age and in various disease states, including neurodegenerative disorders, cardiovascular disease, and metabolic conditions. nih.govaxonintegrativehealth.com This has led to intense interest in strategies to boost NAD+ levels as a potential therapeutic approach. nih.govoup.com Researchers are investigating the effects of NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) in various models of disease. nih.govmdpi.comupenn.edu
Emerging paradigms in NAD+ biology also include its role in regulating protein-protein interactions directly and its potential as a neurotransmitter. wikipedia.orgrestorativehealthprimarycare.com The compartmentalization of NAD+ pools within different cellular organelles (nucleus, mitochondria, cytoplasm) and how these distinct pools are regulated and function is another active area of investigation. nih.govupenn.edu The intricate crosstalk between NAD+ metabolism and the gut microbiota is also a new frontier, suggesting that intestinal microbes can influence host NAD+ levels. frontiersin.org
| Enzyme Family | Primary Function | Cellular Processes Involved |
|---|---|---|
| Sirtuins (e.g., SIRT1-SIRT7) | Protein deacylation (primarily deacetylation). wikipedia.orgmdpi.com | Gene expression, DNA repair, metabolic regulation, aging. tandfonline.comnih.gov |
| Poly(ADP-ribose) Polymerases (PARPs) | ADP-ribosylation of proteins. ahajournals.orgnih.gov | DNA repair, genomic stability, cell death. tandfonline.com |
| CD38, CD157 | NAD+ glycohydrolase activity, production of cyclic ADP-ribose. wikipedia.orgnih.gov | Calcium signaling, immune response, cellular senescence. tandfonline.comnih.gov |
| SARM1 | Intrinsic NADase activity. ahajournals.orgbiocrates.com | Neuronal axon degeneration. ahajournals.org |
Structure
3D Structure of Parent
Propiedades
Número CAS |
64417-72-7 |
|---|---|
Fórmula molecular |
C21H26LiN7O14P2 |
Peso molecular |
669.4 g/mol |
Nombre IUPAC |
lithium [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.Li/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Clave InChI |
ZTHNLNKHGSMWKH-QYZPTAICSA-M |
SMILES isomérico |
[Li+].C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
SMILES canónico |
[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
melting_point |
140.0 - 142.0 °C |
Descripción física |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Solid |
Solubilidad |
752.5 mg/mL |
Origen del producto |
United States |
Molecular Enzymology and Reaction Mechanisms of Nad+ Dependent Processes
Redox-Catalyzed Reactions Involving NAD+/NADH Coupling
The primary and most well-understood function of NAD+ is its role as an electron carrier in redox reactions. wikipedia.org It cycles between its oxidized form, NAD+, and its reduced form, NADH, facilitating the transfer of electrons from one molecule to another. wikipedia.org This process is fundamental to cellular respiration and energy production. mdpi.combiocrates.com The NAD+/NADH ratio is a key indicator of the cell's redox state and metabolic health. wikipedia.org
Hydride Transfer Mechanisms in Dehydrogenases
RH₂ + NAD⁺ → NADH + H⁺ + R wikipedia.org
In this reaction, the substrate (RH₂) is oxidized, and NAD+ is reduced to NADH through the transfer of a hydride ion (H⁻), which consists of two electrons and a proton. wikipedia.orglibretexts.org A second proton (H⁺) is released into the solution. wikipedia.org The mechanism involves the direct transfer of the hydride from the substrate to the nicotinamide (B372718) ring of NAD+. ebi.ac.ukresearchgate.netrsc.org This process does not typically involve a free hydride ion; instead, the transfer occurs in a single step within the enzyme's active site. oup.com
Stereochemical Aspects of NAD+-Mediated Enzyme Catalysis
NAD+-dependent enzymatic reactions exhibit a high degree of stereospecificity. The C4 carbon of the nicotinamide ring in NADH, where the hydride is added, is prochiral. This means that the two hydrogen atoms at this position are not equivalent and can be distinguished by the enzyme. wikipedia.org Dehydrogenases are classified as either A-side (or pro-R) or B-side (or pro-S) specific, depending on which face of the nicotinamide ring they transfer the hydride to. wikipedia.org
This stereospecificity is a critical feature of enzyme mechanism and can be used to trace the path of hydrogen atoms in metabolic pathways. wikipedia.org The choice of which hydrogen to transfer is determined by the specific three-dimensional structure of the enzyme's active site, which orients the substrate and coenzyme in a precise manner. nih.govresearchgate.netresearchgate.net
Table 1: Stereospecificity of Selected Dehydrogenases
| Enzyme | Stereospecificity |
|---|---|
| Alcohol Dehydrogenase (Yeast, Liver) | Pro-R |
| Lactate (B86563) Dehydrogenase | Pro-R |
| Malate Dehydrogenase | Pro-R |
| Glucose-6-phosphate Dehydrogenase | Pro-S |
This table provides examples of the stereochemical preference for some common dehydrogenases.
Kinetic Characterization of NAD+-Utilizing Oxidoreductases
The kinetics of NAD+-dependent oxidoreductases are often complex and provide insight into their catalytic mechanisms. Many dehydrogenases follow a sequential ordered mechanism, typically an Ordered Bi-Bi mechanism, where the coenzyme (NAD+) binds first, followed by the substrate. After catalysis, the product is released, followed by the release of the reduced coenzyme (NADH). oup.com
However, some enzymes exhibit a "ping-pong" mechanism. ebi.ac.ukplos.org For instance, NAD-dependent glyceraldehyde-3-phosphate dehydrogenase from soybean root nodules has been shown to follow a bi-uni-uni-uni ping-pong mechanism. nih.gov In this type of mechanism, one or more products are released before all substrates have bound to the enzyme. oup.complos.org The study of these kinetic patterns, including product inhibition studies, is crucial for understanding how these enzymes are regulated within the cell. plos.orgnih.gov
Non-Redox Signaling Functions of NAD+
Beyond its classical role in redox metabolism, NAD+ has emerged as a critical signaling molecule, acting as a substrate for several families of enzymes. mdpi.comfrontiersin.orgnih.govsemanticscholar.org In these non-redox functions, the NAD+ molecule is consumed, being cleaved into nicotinamide and an ADP-ribose derivative. tandfonline.com This consumption links cellular energy status directly to vital signaling and regulatory pathways. frontiersin.org
Poly(ADP-ribose) Polymerase (PARP) Activity and ADP-Ribosylation
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a crucial role in cellular processes like DNA repair, genomic stability, and apoptosis. bmglabtech.commolbiolcell.orgwikipedia.org Upon detecting DNA damage, PARP1, the most abundant member of the family, becomes activated and uses NAD+ as a substrate. molbiolcell.orgwikipedia.org
PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself, forming long, branched chains of poly(ADP-ribose) or PAR. nih.govbmglabtech.com This process, known as PARylation or ADP-ribosylation, modifies the target proteins' function and helps recruit other DNA repair factors to the site of damage. molbiolcell.org This activity is a major consumer of cellular NAD+, and its overactivation can lead to significant depletion of NAD+ pools and impact cellular metabolism. pnas.org
Sirtuin-Mediated Deacylation and Epigenetic Regulation
Sirtuins are a class of NAD+-dependent deacetylases that have garnered significant interest for their roles in regulating transcription, metabolism, and aging. mdpi.comfrontiersin.orgnih.gov These enzymes utilize NAD+ to remove acetyl groups from the lysine (B10760008) residues of both histone and non-histone proteins. wikipedia.orgresearchgate.net
The sirtuin-mediated deacetylation reaction is unique. It involves the cleavage of NAD+ and the transfer of the acetyl group from the protein substrate to the ADP-ribose moiety of NAD+, producing nicotinamide and O-acetyl-ADP-ribose. nih.govacs.org By deacetylating histones, sirtuins can alter chromatin structure and regulate gene expression, providing a direct link between the cell's metabolic state (as reflected by NAD+ levels) and the epigenetic landscape. wikipedia.orgembopress.org Sirtuins also deacetylate numerous transcription factors and other proteins, thereby controlling a wide range of cellular processes, including mitochondrial function, stress resistance, and inflammation. mdpi.comfrontiersin.orgnih.gov
Table 2: Michaelis-Menten Constants (Km) for NAD+ Consuming Enzymes
| Enzyme | Km for NAD+ (µM) |
|---|---|
| PARP-1 | 20 - 97 |
| CD38 | 15 - 25 |
| SARM1 | 15 - 25 |
| SIRT1 | 94 - 888 |
| SIRT2 | < physiological range |
| SIRT4 | < physiological range |
This table shows the varying affinities of different enzymes for NAD+, which can influence their activity based on cellular NAD+ availability. A lower Km indicates a higher affinity. Data compiled from multiple sources. mdpi.com
Cyclic ADP-Ribose (cADPR) Synthesis and Calcium Signaling
Nicotinamide adenine (B156593) dinucleotide (NAD+) is the direct precursor for the synthesis of cyclic ADP-ribose (cADPR), a potent second messenger involved in intracellular calcium signaling. nih.govmolbiolcell.org The synthesis of cADPR from NAD+ is catalyzed by a family of enzymes known as ADP-ribosyl cyclases. molbiolcell.orgwikipedia.org
The primary enzyme responsible for cADPR synthesis in mammals is CD38, a multifunctional transmembrane glycoprotein. researchgate.netreactome.org CD38 catalyzes the cleavage of the nicotinamide-ribose bond in NAD+ and the subsequent cyclization of the ribose to the N1 position of the adenine ring, forming cADPR. researchgate.net This enzyme also possesses hydrolase activity, capable of converting cADPR to ADP-ribose (ADPR). wikipedia.org
Once synthesized, cADPR acts as a key signaling molecule to mobilize intracellular calcium stores. nih.govwikipedia.org It primarily targets and activates ryanodine (B192298) receptors (RyRs), which are calcium channels located on the membrane of the endoplasmic or sarcoplasmic reticulum. wikipedia.orgphysiology.org The binding of cADPR to RyRs sensitizes these channels to calcium, promoting calcium-induced calcium release (CICR) even at low cytosolic calcium concentrations. wikipedia.orgphysiology.org This amplification of the calcium signal is crucial for a variety of cellular processes, including muscle contraction and neurotransmission. wikipedia.org The signaling pathway can also be influenced by other molecules; for instance, nitric oxide can stimulate cADPR synthesis, linking it to various physiological responses. nih.gov
Table 1: Key Molecules in the cADPR/Calcium Signaling Pathway
| Molecule | Function |
| β-Nicotinamide Adenine Dinucleotide (NAD+) | Substrate for cADPR synthesis. |
| Cyclic ADP-Ribose (cADPR) | Second messenger that mobilizes intracellular Ca2+. nih.gov |
| ADP-ribosyl Cyclase (e.g., CD38) | Enzyme that synthesizes cADPR from NAD+. wikipedia.orgreactome.org |
| Ryanodine Receptor (RyR) | Intracellular Ca2+ channel activated by cADPR. physiology.org |
| Calcium (Ca2+) | Ion released from intracellular stores, acting as a ubiquitous signaling component. |
| ADP-ribose (ADPR) | Hydrolysis product of cADPR, can also modulate channel activity. wikipedia.orgfrontiersin.org |
Emerging Classes of NAD+-Consuming Enzymes
Beyond the well-established families of NAD+-consuming enzymes like sirtuins and PARPs, new classes of enzymes that utilize NAD+ as a substrate are continually being discovered. A prominent emerging class includes proteins containing a Toll/interleukin-1 receptor (TIR) domain. uq.edu.auunc.edu
Initially known for their role as scaffolding proteins in immune signaling, certain TIR domains have been identified as possessing intrinsic NAD+ hydrolase (NADase) activity. unc.eduwustl.edu The sterile alpha and TIR motif-containing protein 1 (SARM1) is a key example of such an enzyme in mammals. uq.edu.aunih.gov SARM1 is a crucial mediator of programmed axon degeneration, a process that involves the self-destruction of injured or diseased axons. wustl.edubiorxiv.org
The enzymatic activity of the SARM1 TIR domain involves the cleavage of NAD+ into nicotinamide (NAM) and ADP-ribose (ADPR), and in some cases, variants of cyclic ADP-ribose. unc.edunih.gov This rapid depletion of NAD+ within the axon leads to an energetic crisis and subsequent fragmentation of the axon. biorxiv.org The activation of SARM1's NADase function is tightly regulated, notably by the ratio of NMN (nicotinamide mononucleotide) to NAD+. biorxiv.org
Research has shown that this NADase function of TIR domains is an ancient and evolutionarily conserved feature, present in bacteria, archaea, and plants, where it plays roles in anti-phage defense and immunity. unc.edunih.gov The discovery of TIR domains as a new family of NAD+-consuming enzymes has opened up new avenues for understanding cellular signaling, metabolism, and disease pathogenesis. uq.edu.aunih.gov
Table 2: Comparison of Classical and Emerging NAD+-Consuming Enzymes
| Enzyme Family | Primary Function | NAD+ Dependent Reaction | Key Biological Process |
| Sirtuins | Protein deacetylation | NAD+ → Nicotinamide + O-acetyl-ADP-ribose | Regulation of transcription, metabolism, aging. oup.com |
| PARPs | Poly(ADP-ribosyl)ation | NAD+ → Nicotinamide + Poly(ADP-ribose) | DNA repair, cell death. embopress.org |
| CD38/157 | cADPR Synthesis | NAD+ → Cyclic ADP-ribose + Nicotinamide | Calcium signaling, immune response. uniprot.orgembopress.org |
| SARM1 (TIR domain) | NAD+ hydrolysis | NAD+ → Nicotinamide + ADPR/cADPR variants | Axon degeneration, innate immunity. unc.edunih.gov |
Biosynthetic Pathways and Metabolic Flux of Nicotinamide Adenine Dinucleotide
De Novo NAD+ Biosynthesis Pathways
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme present in all living cells, essential for a wide range of biological processes, including energy metabolism and cellular signaling. nih.gov Cells synthesize NAD+ through two primary types of pathways: de novo synthesis from amino acid precursors and salvage pathways that recycle NAD+ breakdown products. researchgate.net The de novo pathways build the molecule from either tryptophan or aspartate, ultimately converging on the intermediate quinolinic acid. researchgate.net
Tryptophan-Kynurenine Pathway in Mammalian Systems
In mammalian systems, the primary de novo route for NAD+ synthesis is the kynurenine (B1673888) pathway, which begins with the essential amino acid tryptophan. nih.govnih.gov This pathway is responsible for generating NAD+ from dietary tryptophan. nih.govnih.gov The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). wikipathways.orgwikipathways.org Following this, N-formylkynurenine is metabolized through a series of intermediates, including L-kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid. wikipathways.orgwikipathways.org The pathway ultimately yields quinolinic acid (QA), which serves as the immediate precursor for the final stages of NAD+ synthesis. nih.govstanford.edu This entire process from tryptophan to QA is the sole de novo NAD+ biosynthetic pathway in mammals. nih.govnih.gov
Aspartate Pathway and Evolutionary Considerations
While the tryptophan-kynurenine pathway is dominant in animals and fungi, another de novo pathway exists that utilizes aspartate as its starting material. nih.govnih.gov This aspartate pathway is primarily found in bacteria and most photosynthetic eukaryotes. nih.govnih.govoup.com It involves the conversion of L-aspartate into quinolinate through enzymatic steps catalyzed by L-aspartate oxidase and quinolinate synthetase. asm.orgresearchgate.net
Evolutionary analysis suggests that the kynurenine pathway was likely present in the last common ancestor of all eukaryotes. nih.govnih.gov The aspartate pathway is believed to have been acquired by photosynthetic eukaryotes through endosymbiotic gene transfer from the cyanobacterial progenitor of chloroplasts. nih.govnih.gov The distribution of these pathways across different life forms is complex, with evidence of numerous horizontal gene transfers shaping the evolution of NAD+ biosynthesis. nih.govnih.govoup.com Both de novo pathways converge at the production of quinolinate, which then enters a common final sequence of reactions to become NAD+. researchgate.net
Enzymatic Steps and Gene Expression Regulation
The synthesis of NAD+ from its precursors is a multi-step enzymatic process. In the tryptophan pathway, IDO and TDO are key regulatory points. wikipathways.org Once quinolinic acid is formed by either the tryptophan or aspartate pathway, it is converted to nicotinic acid mononucleotide (NaMN) by the enzyme quinolate phosphoribosyltransferase (QPRT). nih.govstanford.edu
The subsequent steps are shared with the Preiss-Handler salvage pathway. NaMN is adenylated by a group of enzymes known as nicotinate (B505614)/nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NaAD). wikipathways.orgqualialife.com In humans, there are three NMNAT isoenzymes (NMNAT1, -2, and -3) with distinct locations within the cell. wikipathways.org The final step is the amidation of NaAD to NAD+, a reaction catalyzed by NAD+ synthetase (NADS), which often uses glutamine as a nitrogen donor. qualialife.comfrontiersin.org
Gene expression for these pathways is tightly regulated. In some bacteria, the genes involved in de novo synthesis (nadA, nadB, nadC) are repressed by the presence of nicotinate, ensuring that the cell does not expend energy making NAD+ from scratch when precursors for the salvage pathway are available. asm.org In yeast, the BNA genes, which encode the de novo pathway enzymes, are transcriptionally upregulated when intracellular NAD+ levels are low, involving the sirtuin Hst1 as a potential NAD+ sensor. elifesciences.org
NAD+ Salvage Pathways
Salvage pathways are the primary mechanism for maintaining NAD+ homeostasis in mammalian cells, recycling precursors to resynthesize the molecule. nih.govfrontiersin.org These pathways are crucial as various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), consume NAD+ during their catalytic activities, releasing nicotinamide (NAM). frontiersin.orgresearchgate.net It is estimated that the salvage pathway produces about 85% of the total cellular NAD+. frontiersin.org
Nicotinamide (NAM) Recycling via Nicotinamide Phosphoribosyltransferase (NAMPT)
In mammals, the predominant salvage pathway begins with nicotinamide (NAM). nih.gov The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT). nih.govfrontiersin.orgahajournals.org NAMPT catalyzes the conversion of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). researchgate.net This NMN is then converted into NAD+ by the NMNAT enzymes, completing the recycling loop. frontiersin.org The NAMPT-mediated pathway is vital for sustaining the NAD+ pools required for cellular energy metabolism, DNA repair, and immune responses. frontiersin.org Distinct pools of NAD+ exist in different cellular compartments, such as the mitochondria, and these are maintained by specific salvage pathway enzymes. nih.govahajournals.org
Nicotinic Acid (NA) Utilization via the Preiss-Handler Pathway
The Preiss-Handler pathway utilizes nicotinic acid (NA), also known as niacin or vitamin B3, as its starting material. qualialife.com This pathway, discovered by Jack Preiss and Philip Handler, converts NA into NAD+ in three enzymatic steps. qualialife.com The first step involves the enzyme nicotinic acid phosphoribosyltransferase (NAPRT), which converts NA into nicotinic acid mononucleotide (NaMN). wikipathways.orgqualialife.com This intermediate, NaMN, is the same molecule produced at the end of the de novo synthesis pathway from tryptophan, thus representing a point of convergence. stanford.eduqualialife.com
From NaMN, the pathway follows the same final two steps as the de novo route: NMNAT enzymes convert NaMN to nicotinic acid adenine dinucleotide (NaAD), and then NADS amidates NaAD to form NAD+. wikipathways.orgqualialife.com The Preiss-Handler pathway is particularly active in the liver and kidneys. qualialife.com
Key Enzymes in NAD+ Biosynthesis
| Enzyme | Pathway(s) | Function |
|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) | De Novo (Kynurenine) | Catalyzes the first, rate-limiting step: Tryptophan to N-formylkynurenine. wikipathways.orgwikipathways.org |
| Quinolate Phosphoribosyltransferase (QPRT) | De Novo | Converts quinolinic acid (QA) to nicotinic acid mononucleotide (NaMN). nih.govstanford.edu |
| Nicotinic Acid Phosphoribosyltransferase (NAPRT) | Salvage (Preiss-Handler) | Converts nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN). wikipathways.orgqualialife.com |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Salvage (NAM Recycling) | Rate-limiting enzyme that converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN). nih.govfrontiersin.org |
| Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNATs) | De Novo, Salvage | Converts NaMN to NaAD, or NMN to NAD+. wikipathways.orgqualialife.comfrontiersin.org |
| NAD+ Synthetase (NADS) | De Novo, Salvage | Catalyzes the final step: the amidation of NaAD to NAD+. wikipathways.orgqualialife.com |
Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) Conversion
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in all living cells. spektrum.de Its synthesis is essential for maintaining cellular functions. Two key intermediates in the primary salvage pathway for NAD+ synthesis are Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN). nih.govnih.gov The conversion of these molecules is a pivotal process in NAD+ biosynthesis.
NR, a form of vitamin B3, acts as a direct precursor to NMN. naturecan.demoleqlar.com Upon entering the cell, NR is phosphorylated by nicotinamide riboside kinases (NRKs), specifically NRK1 and NRK2. nih.govnih.gov This phosphorylation step converts NR into NMN. nih.govaginganddisease.org This direct, single-step conversion is considered a highly efficient route for NMN synthesis. aginganddisease.org Research has demonstrated that this conversion can achieve a maximum rate of 98.2% under optimal conditions using whole-cell catalysts. aginganddisease.org
Once formed, NMN is the immediate precursor to NAD+. wikipedia.org The final step in this pathway involves the adenylylation of NMN. lifeextension.com An enzyme catalyzes the transfer of an adenylyl moiety from adenosine (B11128) triphosphate (ATP) to NMN, resulting in the formation of NAD+ and releasing pyrophosphate (PPi). wikipedia.orgresearchgate.net This crucial conversion is facilitated by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.govlifeextension.com
While NMN can be synthesized from NR within the cell, there is also evidence of extracellular conversion. The ectoenzyme CD73 can dephosphorylate NMN outside the cell to form NR, which is then transported into the cell and converted back to NMN. aginganddisease.orgnmn.com Furthermore, a specific transporter for NMN, Slc12a8, has been identified in the small intestine, allowing for the direct uptake of NMN into cells in some tissues. nmn.com This suggests multiple routes for maintaining the intracellular pool of NMN required for NAD+ synthesis.
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Isoforms and Catalysis
The conversion of NMN to NAD+ is a central reaction in all known NAD+ biosynthetic pathways and is catalyzed by nicotinamide mononucleotide adenylyltransferase (NMNAT). wikipedia.orgnih.gov In mammals, three distinct isoforms of this enzyme—NMNAT1, NMNAT2, and NMNAT3—have been identified. nih.govwikipedia.org These isoforms are encoded by different genes and possess unique catalytic properties, tissue distribution, and subcellular localizations. nih.govnih.gov Despite their shared function, the isoforms are not redundant, as the deletion of any single one is lethal in mice, indicating they cannot fully compensate for each other. researchgate.net
The NMNAT-catalyzed reaction involves the transfer of an adenylyl group from ATP to NMN, yielding NAD+ and pyrophosphate. nih.govnih.gov This reaction is reversible. researchgate.netnih.gov All three human isoforms can utilize both NMN and nicotinic acid mononucleotide (NaMN) as substrates to produce NAD+ or nicotinic acid adenine dinucleotide (NaAD), respectively. nih.gov
The distinct subcellular localizations of the NMNAT isoforms point to their specialized roles in compartmentalized NAD+ metabolism: nih.gov
The catalytic activity of these isoforms ensures a steady supply of NAD+ to different cellular compartments, thereby regulating the activity of numerous NAD-dependent enzymes involved in critical biological processes. nih.govnih.gov
| Feature | NMNAT1 | NMNAT2 | NMNAT3 |
|---|---|---|---|
| Subcellular Localization | Nucleus nih.govnih.gov | Cytoplasm, Golgi Complex nih.gov | Mitochondria wikipedia.org |
| Primary Tissue Distribution | Widespread wikipedia.org | Brain, Neurons nih.govwikipedia.org | Liver, Heart, Skeletal Muscle, Erythrocytes wikipedia.org |
| Primary Function | Nuclear NAD+ synthesis, DNA repair support nih.govresearchgate.net | Axonal maintenance and survival sdbonline.orguniprot.org | Mitochondrial NAD+ synthesis nih.gov |
| Substrate Preference | NMN, NaMN nih.govuniprot.org | NMN (preferred), NaMN (lower efficiency) uniprot.org | High tolerance for substrate modifications nih.gov |
| Reduced Substrate Use | No | Yes (can form NADH from NMNH) nih.gov | Yes (can form NADH from NMNH) nih.gov |
Intermediates and Precursor Metabolism
The metabolism of Nicotinamide Adenine Dinucleotide (NAD+) relies on several pathways that utilize various precursors and intermediates. wikipedia.orgnih.gov The primary routes for NAD+ synthesis are the de novo pathway, starting from the amino acid tryptophan, and the salvage pathways, which recycle NAD+ degradation products and other vitamin B3 forms. aginganddisease.orgwikipedia.orgnmn.com
The main precursors for the salvage pathways, which are the most prominent source of NAD+ in mammals, include: wikipedia.orgnmn.com
NMN stands as a central intermediate molecule, as it is the convergence point for pathways starting from both Nam and NR. nih.govlifeextension.com It is the immediate precursor that is directly converted to NAD+ by the NMNAT enzymes. wikipedia.org The regulation of these precursor pathways is critical, as NAD+ levels are known to decline with age and under conditions of metabolic stress. orthoknowledge.euembopress.org The availability and metabolism of these precursors, therefore, play a significant role in maintaining the cellular NAD+ pool, which is essential for energy metabolism, DNA repair, and cellular signaling. nih.govahajournals.org
| Precursor/Intermediate | Key Enzyme in Conversion | Product of Conversion | Pathway |
|---|---|---|---|
| Nicotinamide (Nam) | Nicotinamide phosphoribosyltransferase (NAMPT) nih.govnih.gov | Nicotinamide Mononucleotide (NMN) | Salvage Pathway nmn.com |
| Nicotinic Acid (NA) | Nicotinate phosphoribosyltransferase (NAPRT) aginganddisease.org | Nicotinic Acid Mononucleotide (NaMN) | Preiss-Handler Pathway aginganddisease.org |
| Nicotinamide Riboside (NR) | Nicotinamide Riboside Kinase (NRK) nih.govnih.gov | Nicotinamide Mononucleotide (NMN) | Salvage Pathway nih.gov |
| Nicotinamide Mononucleotide (NMN) | NMN Adenylyltransferase (NMNAT) lifeextension.commdpi.com | Nicotinamide Adenine Dinucleotide (NAD+) | Final step of Salvage Pathway wikipedia.org |
| Nicotinic Acid Mononucleotide (NaMN) | NMN Adenylyltransferase (NMNAT) nih.gov | Nicotinic Acid Adenine Dinucleotide (NaAD) | Preiss-Handler Pathway aginganddisease.org |
Cellular Compartmentalization and Transport Mechanisms of Nad+
Differential Subcellular NAD+ Pools (Nuclear, Cytosolic, Mitochondrial, Peroxisomal, ER/Golgi)
The concept of subcellular NAD+ compartmentalization arises from the understanding that biological membranes are generally impermeable to the charged NAD+ molecule and the localized expression of NAD+-synthesizing and consuming enzymes. aai.orgbioscientifica.com This leads to the formation of distinct NAD+ pools within various organelles, including the nucleus, cytosol, mitochondria, peroxisomes, and the Endoplasmic Reticulum (ER)/Golgi apparatus. researchgate.net
Nuclear and Cytosolic Pools: The nuclear and cytosolic NAD+ pools are often considered a single, interchangeable entity due to the presence of nuclear pore complexes that are thought to permit the free diffusion of NAD+ between these two compartments. bioscientifica.comresearchgate.net The nucleus is a site of significant NAD+ consumption, primarily by poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins (SIRT1, SIRT6, SIRT7) that regulate chromatin and transcription. ahajournals.orgnih.gov The synthesis of NAD+ in this compartment is predominantly catalyzed by nicotinamide (B372718) mononucleotide adenylyltransferase 1 (NMNAT1). researchgate.netnih.gov
Peroxisomal Pool: Peroxisomes, organelles involved in fatty acid oxidation and detoxification of reactive oxygen species, also contain their own NAD+ pool. This pool is maintained by the import of NAD+ from the cytosol through the carrier protein SLC25A17. researchgate.net Within the peroxisome, NAD+ can be cleaved by the Nudix hydrolase NUDT12 into nicotinamide mononucleotide (NMN) and AMP. The resulting NMN is thought to be released back into the cytosol via the PXMP2 channel. researchgate.net
ER/Golgi Pool: The existence of NAD(P)-dependent processes in the endoplasmic reticulum has been identified, but the specific mechanisms for supplying NAD+ to this organelle remain largely unknown. researchgate.net Similarly, while NMNAT2 is localized to the Golgi apparatus, suggesting a role in NAD+ metabolism, the function of a distinct NAD+ pool within the Golgi lumen is still obscure. researchgate.net
| Subcellular Compartment | Key NAD+-Synthesizing Enzyme(s) | Key NAD+-Consuming Enzyme Families | Primary Functions |
|---|---|---|---|
| Nucleus/Cytosol | NMNAT1 (Nuclear) | PARPs, Sirtuins (SIRT1/2/6/7) | DNA Repair, Gene Expression, Redox Balance |
| Mitochondria | NMNAT3 | Sirtuins (SIRT3/4/5), Dehydrogenases | TCA Cycle, Oxidative Phosphorylation, Metabolism |
| Peroxisomes | Import via SLC25A17 | Dehydrogenases | Fatty Acid Oxidation, ROS Detoxification |
| ER/Golgi | NMNAT2 (Golgi-associated) | Unknown/Unclear | Protein Folding, Calcium Homeostasis (ER) |
Transport Proteins and Channels Regulating NAD+ Flux Across Membranes
Given that cellular membranes are largely impermeable to NAD+, the transport of its precursors is a critical control point for maintaining intracellular NAD+ levels. aai.org Cells have evolved sophisticated transport systems for various NAD+ precursors and, as more recently discovered, for NAD+ itself into specific organelles.
The primary route for NAD+ synthesis is through salvage pathways that utilize precursors like nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR). embopress.orgahajournals.org
Nicotinamide Riboside (NR) Transport: NR is transported into cells by members of the equilibrative nucleoside transporter (ENT) family, including ENT1, ENT2, and ENT4. ontosight.aimdpi.com These transporters facilitate the movement of NR down its concentration gradient. Some evidence also points to the involvement of concentrative nucleoside transporters (CNTs), which can move nucleosides against their concentration gradient. ontosight.aimdpi.com
Nicotinamide Mononucleotide (NMN) Transport: The transport of NMN is more complex. While some initial findings suggested it must first be dephosphorylated to NR by the ectoenzyme CD73 to enter the cell, a dedicated NMN transporter, SLC12A8, has been identified in the small intestine of mice. nih.govahajournals.org
Mitochondrial NAD+ Transport: A significant breakthrough in understanding mitochondrial NAD+ homeostasis was the identification of SLC25A51 as a mammalian mitochondrial NAD+ transporter. aai.orgnih.gov This protein facilitates the direct import of intact NAD+ from the cytosol into the mitochondrial matrix, a crucial pathway for sustaining mitochondrial function. scilit.comnih.gov
Peroxisomal NAD+ Transport: As mentioned, the peroxisomal NAD+ pool is supplied by the carrier protein SLC25A17, which transports NAD+ from the cytosol into the organelle. researchgate.net
| Molecule | Transport Protein/Family | Cellular Location of Transport | Mechanism |
|---|---|---|---|
| Nicotinamide Riboside (NR) | ENT1, ENT2, ENT4 | Plasma Membrane | Facilitated Diffusion |
| Nicotinamide Mononucleotide (NMN) | SLC12A8 | Plasma Membrane (e.g., small intestine) | Specific Transport |
| NAD+ | SLC25A51 | Inner Mitochondrial Membrane | Direct Import into Mitochondria |
| NAD+ | SLC25A17 | Peroxisomal Membrane | Import into Peroxisomes |
Dynamic Regulation of Subcellular NAD+ Concentrations and Signaling
The concentration of NAD+ within each subcellular compartment is not static; it is dynamically regulated by a complex interplay between local synthesis, consumption, and intercompartmental transport. This regulation is essential for adapting cellular metabolism and signaling to changing conditions. nih.govaai.org
The distinct localization of NAD+ biosynthetic enzymes is a primary mechanism for compartmentalized regulation. The three human NMNAT isoforms are key players: NMNAT1 in the nucleus, NMNAT2 associated with the Golgi, and NMNAT3 in the mitochondria. researchgate.netnih.gov This distribution allows for NAD+ synthesis to occur where it is heavily consumed, such as in the nucleus for DNA repair by PARPs or in the mitochondria for metabolic reactions. bioscientifica.comnih.gov
NAD+-consuming enzymes, such as sirtuins and PARPs, are also compartmentalized, thereby exerting localized control over NAD+ pools. For example, the activation of nuclear PARP1 in response to DNA damage can rapidly deplete the nuclear NAD+ pool, which can have cascading effects on other cellular processes that depend on NAD+. bioscientifica.com
Recent research has illuminated the interconnectedness of these pools, challenging the idea of them being entirely isolated. Mitochondria, in particular, play a central role in buffering cellular NAD+ levels. scilit.comnih.gov Through the SLC25A51 transporter, mitochondria can import NAD+ when cytosolic levels are high. Conversely, the reversible activity of NMNAT3 allows mitochondria to cleave NAD+ into NMN and ATP, effectively creating a "virtual NAD+ pool" that can be mobilized when needed. scilit.comnih.gov This crosstalk between organelles ensures a robust and resilient cellular NAD+ metabolism. Furthermore, NAD+ intermediates themselves, such as NMN and NR, may function as signaling molecules, adding another layer of regulation to NAD+ homeostasis. nih.gov
Regulation of Nad+ Homeostasis and Intracellular Signaling Networks
Genetic and Transcriptional Regulation of NAD+ Metabolic Enzymes
The conversion of nicotinamide (B372718) riboside into NAD+ is a multi-step enzymatic process, and the expression of the genes encoding these enzymes is tightly regulated. The primary enzymes involved are Nicotinamide Riboside Kinases (NRKs) and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs). bioscientifica.com
Nicotinamide Riboside Kinases (NRKs): The first and rate-limiting step in the conversion of NR to NAD+ is its phosphorylation by NRKs to form nicotinamide mononucleotide (NMN). bioscientifica.comnih.gov Mammals have two known NRK enzymes, NRK1 and NRK2. bioscientifica.com The expression of the genes encoding these kinases, Nmrk1 and Nmrk2, can be adaptive. For instance, in some pathological scenarios like heart failure, an induction of Nmrk2 expression is observed, suggesting a compensatory mechanism to enhance NAD+ production from NR when other pathways are impaired. bioscientifica.comnih.gov
Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): Following its synthesis, NMN is converted to NAD+ by NMNAT enzymes. nih.gov Mammals possess three isoforms (NMNAT1-3) with distinct subcellular localizations: NMNAT1 is nuclear, NMNAT2 is found in the cytoplasm and Golgi apparatus, and NMNAT3 is mitochondrial. nih.gov This compartmentalization allows for the independent regulation of NAD+ pools within different parts of the cell. nih.govnih.gov The expression of these enzymes is crucial for maintaining NAD+ levels in specific organelles, thereby linking cellular metabolism to gene regulation in the nucleus and energy production in the mitochondria. nih.gov For example, adipogenic signaling can rapidly induce cytoplasmic NMNAT2, which affects the availability of NMN for the nuclear NMNAT1, thereby influencing nuclear NAD+ levels and gene transcription. nih.gov
The transcription of these key enzymes is influenced by various cellular signals and stress conditions, ensuring that NAD+ synthesis can be ramped up in response to increased demand.
Table 1: Key Enzymes in NAD+ Biosynthesis from Nicotinamide Riboside
| Enzyme | Gene | Function | Regulation |
|---|---|---|---|
| Nicotinamide Riboside Kinase 1 (NRK1) | Nmrk1 | Phosphorylates NR to NMN | Constitutively expressed in many tissues |
| Nicotinamide Riboside Kinase 2 (NRK2) | Nmrk2 | Phosphorylates NR to NMN | Expression is induced in response to cellular stress and in certain disease states like heart failure. bioscientifica.comnih.gov |
| Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1) | NMNAT1 | Converts NMN to NAD+ in the nucleus | Essential for nuclear NAD+ pool maintenance and regulating nuclear protein activity. nih.gov |
| Nicotinamide Mononucleotide Adenylyltransferase 2 (NMNAT2) | NMNAT2 | Converts NMN to NAD+ in the cytoplasm/Golgi | Its induction can limit nuclear NMN availability, impacting nuclear NAD+ synthesis. nih.gov |
Post-Translational Modifications and Allosteric Control of NAD+ Pathways
Beyond genetic regulation, the activity of NAD+ metabolic pathways is fine-tuned by post-translational modifications (PTMs) and allosteric regulation of key enzymes. NAD+ itself is a substrate for several enzyme families that mediate PTMs, creating a direct link between NAD+ availability and cellular signaling. tandfonline.comwikipedia.org
Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process called PARylation. nih.gov This is particularly important in the DNA damage response, where PARP1 activation leads to significant NAD+ consumption to signal for and recruit DNA repair machinery. biorxiv.orgstanford.edu The activity of PARPs can dramatically deplete cellular NAD+ pools, especially under conditions of severe genotoxic stress. nih.gov
Allosteric Regulation: The activity of enzymes in the NAD+ metabolome can also be controlled allosterically. A key example is the SARM1 (Sterile Alpha and TIR Motif Containing 1) enzyme, which possesses NAD+ hydrolase activity. biorxiv.org The binding of NAD+ to an allosteric site on SARM1 inhibits its activity. biorxiv.org However, when the ratio of NMN to NAD+ rises, as can happen during neuronal injury due to the degradation of NMNAT2, NMN displaces NAD+ from this allosteric site. biorxiv.org This triggers a conformational change that activates SARM1's NAD+ consuming function, leading to a rapid depletion of cellular NAD+ and subsequent axonal degeneration. biorxiv.org Conversely, nicotinic acid mononucleotide (NaMN), another NAD+ precursor intermediate, can act as an allosteric inhibitor of SARM1, highlighting the complex metabolite-level control of NAD+ breakdown. biorxiv.org
Interplay Between NAD+ Levels and Major Cellular Processes (e.g., DNA Repair, Gene Expression)
NAD+ levels, influenced by precursors like nicotinamide riboside, are deeply intertwined with fundamental cellular processes, most notably DNA repair and gene expression. tandfonline.commdpi.com
DNA Repair: NAD+ is indispensable for the cellular response to DNA damage. nih.gov Upon detection of DNA strand breaks, PARP1 is activated and consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains on itself and other proteins at the damage site. biorxiv.orgnih.gov This modification serves as a scaffold to recruit other DNA repair factors. nih.gov Consequently, maintaining a robust NAD+ pool is critical for genomic stability. mdpi.com A decline in NAD+ levels, as seen in aging, can impair the DNA damage response, potentially contributing to the accumulation of mutations. embopress.org
Gene Expression: NAD+ influences gene expression primarily through the activity of sirtuins. wikipedia.org By deacetylating histones, the protein spools around which DNA is wound, sirtuins can alter chromatin structure, making DNA more or less accessible for transcription. wikipedia.org For example, SIRT1 can deacetylate histones to repress or activate specific genes involved in metabolism and inflammation. nih.gov Furthermore, sirtuins can deacetylate and thereby regulate the activity of numerous transcription factors, including NF-κB and p53, which control inflammation, cell survival, and apoptosis. mdpi.comnih.gov The compartmentalization of NAD+ synthesis, with NMNAT1 maintaining the nuclear pool, ensures that this regulatory function is tightly controlled. nih.gov
Table 2: NAD+-Dependent Processes and Regulators
| Process | Key NAD+-Dependent Enzyme(s) | Role of NAD+ | Cellular Outcome |
|---|---|---|---|
| DNA Repair | PARP1, PARP2 | Substrate for PARylation | Recruitment of repair proteins to DNA damage sites, maintenance of genomic integrity. biorxiv.orgnih.gov |
| Gene Expression | SIRT1, SIRT6, SIRT7 (Sirtuins) | Substrate for deacetylation | Modification of histones and transcription factors, leading to altered gene transcription patterns. wikipedia.org |
| Metabolic Regulation | SIRT3, SIRT4, SIRT5 (Sirtuins) | Substrate for deacetylation | Control of mitochondrial enzyme activity, regulation of metabolic pathways like the TCA cycle and fatty acid oxidation. nih.govnih.gov |
| Calcium Signaling | CD38, CD157 | Substrate for cADPR synthesis | Generation of second messengers that mobilize intracellular calcium stores. tandfonline.comfrontiersin.org |
Feedback Loops and Adaptive Responses in NAD+ Metabolism
The NAD+ metabolic network incorporates several feedback loops and adaptive responses to maintain homeostasis in the face of fluctuating supply and demand. nih.gov
Feedback Inhibition: The product of the NAD+ salvage pathway, nicotinamide (NAM), can act as a feedback inhibitor of sirtuins. nih.gov When NAD+ is consumed by sirtuins, NAM is released. tandfonline.com If NAM is not efficiently recycled back into the salvage pathway by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), its accumulation can inhibit further sirtuin activity, creating a negative feedback loop. nih.gov
Adaptive Enzyme Expression: Cells can adapt to conditions of NAD+ stress by upregulating the expression of key biosynthetic enzymes. For instance, chronic heart failure is associated with lower myocardial NAD+ levels, which correlates with an increase in the expression of NRK2, the enzyme that utilizes nicotinamide riboside. nih.gov This suggests an adaptive response to enhance NAD+ synthesis from available precursors when the primary pathways are compromised. bioscientifica.com
Metabolite-Sensing and Response: The SARM1 activation mechanism serves as a prime example of an adaptive response driven by metabolite levels. The NMN/NAD+ ratio acts as a sensor for the health of the NAD+ biosynthetic pathway. biorxiv.org A high ratio signals a biosynthetic failure, triggering SARM1-mediated NAD+ depletion, which is a key step in programmed axonal destruction, a process that may serve to clear irreparably damaged neurons. nih.govbiorxiv.org
These intricate regulatory systems ensure that cellular NAD+ levels are robustly defended, yet responsive to physiological needs, with compounds like Nicotinamide Riboside Chloride providing a direct means to support this vital metabolic network.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Nicotinamide Adenine (B156593) Dinucleotide | NAD+ |
| Nicotinamide Riboside Chloride | - |
| Nicotinamide Riboside | NR |
| Nicotinamide Mononucleotide | NMN |
| Nicotinamide Mononucleotide Adenylyltransferase | NMNAT |
| Nicotinamide Riboside Kinase | NRK |
| Poly(ADP-ribose) Polymerase | PARP |
| Sirtuin | SIRT |
| Nicotinic Acid Mononucleotide | NaMN |
| Nicotinamide | NAM |
| Nicotinamide Phosphoribosyltransferase | NAMPT |
Structural Biology and Biophysical Characterization of Nad+ Interacting Macromolecules
X-ray Crystallography and Cryo-Electron Microscopy of NAD+-Bound Enzymes
High-resolution structural methods are indispensable for visualizing the precise interactions between NAD+ and its partner enzymes at the atomic level.
X-ray Crystallography has been a cornerstone technique, providing a wealth of high-resolution structures of NAD+-bound enzymes. mdpi.combiologiachile.cl This method has been instrumental in revealing the molecular architecture of enzyme active sites and the specific conformations NAD+ adopts upon binding. nih.gov For instance, the 1.9 Å resolution crystal structure of NAD+-bound xylitol (B92547) dehydrogenase from Gluconobacter oxydans has detailed the specific residues responsible for NAD+ specificity. rcsb.org Such studies provide a static yet highly detailed snapshot of the enzyme-coenzyme complex, forming the basis for understanding catalytic mechanisms and for rational enzyme engineering. rcsb.org
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary tool, particularly for large, dynamic, or difficult-to-crystallize protein complexes that are challenging for X-ray crystallography. annualreviews.org Cryo-EM allows for the structural determination of macromolecules in a near-native, hydrated state. Recent studies have successfully employed cryo-EM to solve the structures of NAD+-dependent enzymes. For example, the structure of the 360 kDa NAD+-dependent formate (B1220265) dehydrogenase was solved at 3.3 Å resolution, revealing the arrangement of its multiple subunits and complex cofactor array. unisyscat.de Similarly, the cryo-EM structure of human NAD kinase (NADK), both in its apo-form and in complex with NAD+, revealed a tetrameric organization and provided insights into its regulation. nih.gov This technique is particularly advantageous for trapping and visualizing different functional states of an enzyme, offering a glimpse into the dynamic processes of NAD+ binding and catalysis. annualreviews.org
| Technique | Enzyme Example | Resolution | Key Findings |
| X-ray Crystallography | Xylitol Dehydrogenase | 1.90 Å | Revealed Asp38 as a key residue for NAD+ specificity. rcsb.org |
| Cryo-Electron Microscopy | Human NAD Kinase | ~3.3 Å | Determined the tetrameric structure and regulatory elements. nih.gov |
| Cryo-Electron Microscopy | Formate Dehydrogenase | 3.3 Å | Solved the structure of a large, multi-subunit complex in different redox states. unisyscat.de |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
While crystallography and cryo-EM provide high-resolution structural snapshots, NMR spectroscopy is uniquely powerful for characterizing the conformational dynamics of NAD+ and its interactions with enzymes in solution.
NMR studies have shown that free NAD+ and its reduced form, NADH, exist in a dynamic equilibrium between a compact, "folded" conformation and an extended, "unfolded" state. nih.govacs.org The binding to an enzyme typically selects for the unfolded, biologically active conformation. acs.orgresearchgate.net 31P NMR is particularly useful for probing the conformational landscape of the pyrophosphate backbone of NAD(H). nih.govacs.orgresearchgate.net
Furthermore, NMR can be used to study the dynamic equilibrium of the enzyme itself upon coenzyme binding. In a study on L-lactate dehydrogenase, NMR analysis of the enzyme-bound NAD+ showed that the coenzyme existed in a conformational mixture of active and inactive forms, directly reflecting the allosteric R (high-affinity) and T (low-affinity) states of the enzyme. nih.gov This demonstrated that the conformational equilibrium at the catalytic site governs the allosteric regulation of the enzyme's activity. nih.gov
| NMR Technique | System Studied | Key Insight |
| 31P NMR Relaxation | NADH in Water/DMSO | The solvent environment critically influences the conformational equilibrium between folded and unfolded states. nih.govacs.org |
| Conformation Analysis | L-lactate Dehydrogenase + NAD+ | Identified a conformational equilibrium of bound NAD+ that corresponds to the enzyme's allosteric states. nih.gov |
| Variable Temperature NMR | N-aralkylpyridinium ions (NAD+ models) | Determined the energy barriers for rotation around key chemical bonds, providing insight into conformational preferences. researchgate.net |
Quantitative Analysis of Protein-NAD+ Binding Affinity and Specificity
Quantifying the binding affinity (typically as the dissociation constant, KD) and specificity of NAD+ for its target proteins is crucial for understanding enzyme function and for drug development. Several biophysical techniques are employed for this purpose.
Isothermal Titration Calorimetry (ITC) is considered the gold standard as it directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding from a single experiment. nih.gov ITC has been used to measure the binding affinities of NAD+ and NADH to various proteins, such as the transcriptional corepressor CtBP, revealing dissociation constants in the nanomolar to micromolar range. uconn.edunih.gov For example, ITC measurements for the redox-sensing regulator Rex from Staphylococcus aureus showed that NADH binds with a much higher affinity (KD of 95 ± 5 nM) than NAD+ (KD of 150 ± 20 µM). researchgate.net
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. nih.gov In a typical experiment, the enzyme is immobilized on the chip, and the NAD+ solution flows over the surface. SPR provides kinetic data, including association (kon) and dissociation (koff) rates, from which the KD can be calculated. This method has been used to confirm binding sites and measure the affinity of NAD+ to enzymes like succinic semialdehyde dehydrogenase and PARP-1. nih.govoup.com
Fluorescence Spectroscopy can also be employed, often by exploiting the intrinsic fluorescence of NADH. The binding of NADH to a protein often results in an enhanced fluorescence intensity and a blue shift in the emission maximum. pnas.org This change can be used to titrate the protein and determine the binding affinity. While NAD+ itself is not fluorescent, its binding can be measured indirectly through competition assays where it displaces bound NADH, leading to a decrease in the fluorescence signal. nih.govpnas.org
| Method | Principle | Typical Information Obtained | Example KD (NAD+/NADH) |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. nih.gov | KD, Stoichiometry (n), ΔH, ΔS | CtBP-NADH: 30-500 nM nih.gov |
| Surface Plasmon Resonance (SPR) | Detects mass change on a sensor surface. nih.gov | kon, koff, KD | PARP-1 inhibitors: various affinities measured oup.com |
| Fluorescence Spectroscopy | Measures changes in fluorescence upon binding. pnas.org | KD | CtBP-NADH: Measured via fluorescence enhancement pnas.org |
Identification of NAD+-Binding Motifs and Domains (e.g., Rossmann Fold)
Across the vast landscape of NAD+-dependent enzymes, specific structural motifs and domains have evolved to facilitate the binding of this essential cofactor.
The most famous and widespread of these is the Rossmann fold . wikipedia.org This structural motif consists of a tertiary structure of alternating β-strands and α-helical segments (typically a βαβαβ motif), which creates a stable platform for nucleotide binding. wikipedia.orgplos.org The classical Rossmann fold, found in many dehydrogenases, binds the ADP moiety of the NAD+ molecule. wikipedia.orgnih.gov It is one of the most common and widely distributed super-secondary structures. researchgate.net The domain is not only crucial for binding NAD(P) but can also contribute to substrate binding. wikipedia.org
While the Rossmann fold is predominant, proteins have evolved diverse pharmacophore motifs for binding different parts of the NAD+ molecule. acs.org Analysis of thousands of protein-ligand structures shows that while there is a very limited set of motifs for binding the pyrophosphate linker, there are diverse motifs for binding the adenine (B156593) and nicotinamide (B372718) moieties. acs.org
Specific sequence motifs are often associated with these structural folds. A well-known consensus sequence for the phosphate-binding loop within the Rossmann fold is G-X-G-X-X-G (where X is any amino acid). nih.gov Other motifs, such as the TGxxx[AG]xG sequence in short-chain dehydrogenases/reductases, have also been identified as characteristic of NAD+ binding sites. biorxiv.org Furthermore, detailed bioinformatic analyses have identified sequence motifs that can even distinguish between proteins that bind NAD+ versus those that bind NADP+, which differs by a single phosphate (B84403) group on the adenosine (B11128) ribose. nih.gov
| Binding Motif/Domain | Description | Associated Enzymes |
| Rossmann Fold | A common super-secondary structure (α/β fold) that binds nucleotides like NAD+, NADP+, and FAD. wikipedia.orgresearchgate.net | Dehydrogenases, Oxidoreductases nih.govebi.ac.ukebi.ac.uk |
| Phosphate-Binding Loop | A conserved glycine-rich sequence (e.g., G-X-G-X-X-G) within the Rossmann fold that interacts with the pyrophosphate group of NAD+. nih.gov | Various NAD(P)-binding proteins nih.gov |
| TGxxx[AG]xG Motif | A characteristic NAD+-binding motif found in the short-chain dehydrogenase/reductase (SDR) family. biorxiv.org | Borneol Dehydrogenases biorxiv.org |
| Ca2+-binding motif | A unique C-terminal motif found in some fungal NADases that enhances stability and catalytic activity. uib.no | Aspergillus fumigatus NADase uib.no |
Degradation and Turnover Mechanisms of Nicotinamide Adenine Dinucleotide
Enzymatic Hydrolysis of NAD+ (e.g., NAD+ Glycohydrolases, CD38, CD157)
The primary route of NAD+ degradation is through enzymatic hydrolysis, a process catalyzed by a class of enzymes known as NAD+ glycohydrolases (NADases). nih.govpnas.org These enzymes cleave the glycosidic bond between nicotinamide (B372718) and ribose, yielding nicotinamide (NAM) and adenosine (B11128) diphosphate-ribose (ADP-ribose). nih.govpnas.org
Prominent among the NAD+ glycohydrolases are the ectoenzymes CD38 and its homolog CD157, which are key regulators of extracellular and intracellular NAD+ levels. ahajournals.orgwikipedia.org CD38 is recognized as a major consumer of NAD+ in mammalian tissues, and its activity has been implicated in the age-related decline of NAD+ levels. ahajournals.orgnih.gov Inhibition of CD38 has been shown to increase NAD+ levels, suggesting its significant role in NAD+ catabolism. ahajournals.org
The enzymatic activity of NAD+ glycohydrolases is not limited to simple hydrolysis. For instance, some bacterial toxins, such as choleragen produced by Vibrio cholerae, exhibit NAD+ glycohydrolase activity. pnas.orgpnas.org The A protomer of choleragen catalyzes the hydrolysis of NAD+ to ADP-ribose and nicotinamide, a reaction that is enhanced by dithiothreitol. pnas.orgpnas.org This enzymatic action is linked to the toxin's ability to activate adenylate cyclase through ADP-ribosylation of target proteins. pnas.org
In addition to dedicated NADases, other enzymes can also hydrolyze NAD+. For example, purified renal brush-border membrane vesicles have been shown to possess a heat-labile enzyme activity that hydrolyzes NAD+. nih.gov
Metabolite Formation from NAD+ Catabolism
The catabolism of NAD+ through enzymatic hydrolysis generates several key metabolites that have their own biological significance. The primary products of NAD+ cleavage are nicotinamide (NAM) and ADP-ribose. nih.gov
Nicotinamide is a crucial precursor for the NAD+ salvage pathway, one of the main routes for NAD+ biosynthesis. tandfonline.comnih.gov This recycling of nicotinamide allows cells to efficiently replenish their NAD+ pools. nih.gov However, nicotinamide can also undergo further metabolism. It can be methylated by nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide, which is then oxidized by aldehyde oxidase to yield N'1-methyl-2-pyridone-5-carboxamide and N'1-methyl-4-pyridone-3-carboxamide. bio-rad.com
ADP-ribose can be further metabolized or utilized in cellular signaling processes. For example, it can be used by poly(ADP-ribose) polymerases (PARPs) to synthesize poly(ADP-ribose), a polymer involved in DNA repair and other cellular processes. ahajournals.orgbio-rad.com The activity of PARPs also results in the release of nicotinamide, contributing to the NAD+ turnover cycle. bio-rad.com
The breakdown of NAD+ can also lead to the formation of other molecules. For instance, the hydrolysis of NAD+ by renal brush-border membranes results in the appearance of adenosine and the liberation of phosphate (B84403) ions. nih.gov
Below is an interactive table summarizing the key enzymes involved in NAD+ catabolism and their products.
| Enzyme Family | Specific Enzymes | Primary Metabolites |
| NAD+ Glycohydrolases | CD38, CD157, Choleragen | Nicotinamide, ADP-ribose |
| Poly(ADP-ribose) Polymerases | PARP-1, PARP-2, Tankyrase | Nicotinamide, Poly(ADP-ribose) |
| Sirtuins | SIRT1-7 | Nicotinamide, O-acetyl-ADP-ribose |
This table can be sorted by clicking on the headers.
Regulation of NAD+ Degradation Pathways and Their Components
The degradation of NAD+ is a tightly regulated process, ensuring that cellular NAD+ levels are maintained within an optimal range to support various physiological functions. tandfonline.comnih.gov The expression and activity of NAD+-consuming enzymes are subject to complex regulatory mechanisms.
The activity of sirtuins, a class of NAD+-dependent deacetylases, is directly linked to the cellular NAD+ concentration. tandfonline.com These enzymes play critical roles in metabolism, aging, and gene expression, and their function is dependent on the availability of NAD+ as a cosubstrate. tandfonline.comoup.com The NAD+/NADH ratio, reflecting the cellular redox state, also influences the activity of NAD+-dependent enzymes. wikipedia.org
The expression of NAD+ biosynthetic and degrading enzymes can be regulated at the transcriptional level. For instance, the rate-limiting enzyme of the NAD+ salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT), is under circadian control, which in turn influences the activity of sirtuins like SIRT1. oup.com
Furthermore, the compartmentalization of NAD+ pools within the cell—in the mitochondria, cytosol, and nucleus—adds another layer of regulation. ahajournals.org Different subcellular compartments may have distinct concentrations of NAD+ and different complements of NAD+-consuming enzymes, allowing for localized control of NAD+-dependent processes. tandfonline.comahajournals.org For example, mitochondrial NAD+ is a crucial cofactor for SIRT3, which regulates key metabolic enzymes within the mitochondrial matrix. tandfonline.com
Recent research has also highlighted the role of extracellular NAD+ metabolism and the potential for NAD+ and its metabolites to act as signaling molecules outside the cell. tandfonline.com The presence of ectoenzymes like CD38 points to a regulated system for extracellular NAD+ degradation, although the full physiological implications are still being elucidated. wikipedia.org
The following table outlines some of the key regulatory factors of NAD+ degradation.
| Regulatory Factor | Mechanism of Action | Key Enzymes/Pathways Affected |
| Cellular NAD+ Levels | Acts as a limiting substrate for NAD+-consuming enzymes. | Sirtuins, PARPs, CD38 |
| NAD+/NADH Ratio | Reflects the cellular redox state and influences enzyme activity. | Sirtuins, Dehydrogenases |
| Transcriptional Regulation | Controls the expression of genes encoding NAD+ metabolic enzymes. | NAMPT, Sirtuins |
| Subcellular Compartmentalization | Sequesters NAD+ pools and enzymes to specific organelles. | Mitochondrial (SIRT3), Nuclear, and Cytosolic NAD+ metabolism |
This table can be sorted by clicking on the headers.
Computational Approaches and Theoretical Models in Nad+ Research
Molecular Dynamics Simulations of NAD+-Enzyme Complexes
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the structural dynamics and interactions of NAD+ when bound to enzymes. These simulations model the movement of atoms over time, providing a detailed view of the conformational changes that are crucial for enzymatic function.
Similarly, MD simulations of horse liver alcohol dehydrogenase (LADH) have been used to study the NAD+-induced domain closure, a critical step in its catalytic cycle. nih.gov These simulations demonstrated that in the absence of NAD+, the enzyme shows only a weak tendency to close. nih.gov However, upon NAD+ binding, a rapid and persistent closure of the subunit is observed, highlighting the coenzyme's role in inducing the catalytically competent conformation. nih.gov Further simulations on LADH have elucidated the dynamic structures involved in the oxidation of benzyl (B1604629) alcohol, tracking the states of the enzyme-coenzyme-substrate complex. acs.org
MD simulations are also crucial for understanding the binding of NAD+ and its analogues to various enzymes. In studies of Mycobacterium tuberculosis malic enzyme, MD simulations showed that the enzyme fluctuates between open and closed forms, and that the stable binding of NAD+ influences these dynamics. escholarship.org These computational studies provide a foundational understanding of the structural basis for enzyme catalysis and inhibition, guiding further experimental work.
Key Findings from MD Simulations of NAD+-Enzyme Complexes:
| Enzyme | Organism | Key Findings from MD Simulations |
| Glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) | Trypanosoma cruzi | NAD+ binding induces a 4.8° rotation in its binding domain; identified key residues for interaction (R12, I13, D38, M39). tandfonline.com |
| Horse Liver Alcohol Dehydrogenase (LADH) | Equus caballus | NAD+ induces domain closure essential for catalysis; a cooperative mechanism between subunits was proposed. nih.govacs.org |
| Formate (B1220265) Dehydrogenase (FDH) | Pseudomonas sp. 101 | Revealed persistent electrostatic interactions holding the substrate in place for hydride transfer to NAD+. acs.org |
| Malic Enzyme (MEZ) | Mycobacterium tuberculosis | Showed fluctuations between open and closed forms influenced by NAD+ binding; the semi-collapsed NADP+ form observed is biologically relevant. escholarship.org |
Quantum Mechanical Calculations of NAD+ Redox Properties
Quantum mechanical (QM) calculations offer a powerful approach to understanding the fundamental electronic properties of NAD+ that govern its role in redox reactions. These methods can accurately predict thermodynamic properties like redox potentials, providing insights that are often difficult to obtain experimentally.
A significant advancement in this area is the use of QM approaches to calculate the redox potentials of a wide range of biochemical reactions with high accuracy. nih.gov By simulating the electronic energies of the oxidized (NAD+) and reduced (NADH) forms, researchers can determine the standard transformed redox potential. nih.gov These calculations have helped to explain why NAD(P) is a primary electron carrier in metabolism. Its physiological redox potential, ranging from -380 mV to -250 mV, is ideally suited for the reversible oxidation and reduction of a vast number of reactions in central metabolism. nih.govbiorxiv.org
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying enzymatic reactions involving NAD+. In this approach, the reactive center, including the nicotinamide (B372718) ring of NAD+ and the substrate, is treated with high-level QM, while the surrounding protein and solvent are modeled using classical mechanics. mdpi.com This allows for the study of how the enzyme environment influences the redox potential and the reaction mechanism. For example, QM/MM simulations have been used to study the hydride transfer from formate to NAD+ in formate dehydrogenase, providing a detailed picture of the transition state. acs.org
The accuracy of these calculations is continually improving, with methods like the self-consistent-charge density functional tight-binding (SCC-DFTB) and high-level theories such as G3B3 being employed to achieve more precise evaluations of redox potentials. mdpi.com These theoretical investigations are crucial for a deeper understanding of the thermodynamic principles that underpin cellular redox biochemistry. nih.gov
Systems Biology Modeling of NAD+ Metabolic Networks and Fluxes
One of the primary approaches is constraint-based modeling (CBM), which is used to simulate genome-scale metabolic changes. mdpi.com These models can integrate experimental data, such as proteomics, to create cell-line-specific representations of metabolism. mdpi.com A recent study integrated measured NAD+ concentrations into a core model of human metabolism, using Michaelis-Menten kinetics to adjust flux boundaries. mdpi.com This approach accurately predicted the metabolic alterations observed in NAD+-depleted cells, demonstrating the importance of including cofactor availability in metabolic models. mdpi.com
Dynamic modeling using Ordinary Differential Equations (ODEs) is another powerful technique. uwaterloo.cafrontiersin.org ODE models can describe the changes in metabolite concentrations and reaction fluxes over time, providing a dynamic view of the metabolic network. uit.no These models have been applied to various biological systems, from single cells to whole-body metabolism, to understand the dynamic behavior of pathways involving NAD+. uit.no
These modeling efforts help to elucidate the design principles of biological processes and can predict the effects of genetic or pharmacological perturbations. mpg.de For example, systems biology models can be used to simulate the consequences of NAD+ depletion in disease states or to predict the metabolic outcomes of strategies aimed at boosting NAD+ levels. mdpi.com By analyzing the flux through different metabolic pathways, these models can identify key control points and potential targets for therapeutic intervention.
In Silico Screening and Design of NAD+ Analogues for Research Tools
Computational methods play a vital role in the discovery and design of novel NAD+ analogues. These analogues can serve as valuable research tools, such as enzyme inhibitors or probes to study NAD+-dependent pathways.
Virtual screening is a powerful technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific target enzyme. nih.gov For instance, in a study targeting nicotinamidase in methicillin-resistant Staphylococcus aureus (MRSA), a known drug target, researchers used virtual screening to identify novel substrate analogues from the PubChem database. nih.govresearchgate.net The identified compounds were then further evaluated using MD simulations to assess their binding stability and conformational integrity. nih.govresearchgate.net This approach led to the proposal of two promising analogues with strong binding affinities. nih.gov
Structure-based drug design utilizes the three-dimensional structure of the target protein to design novel inhibitors. The crystal structures of enzymes with NAD+ or its analogues bound provide a template for designing new molecules with improved affinity and specificity. mdpi.com For example, the structure of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) in complex with an inhibitor and the NAD+ cofactor has facilitated the computer-assisted design of new antimalarial agents. mdpi.com
Pharmacophore modeling is another key in silico technique. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen virtual libraries of compounds to identify those that match the pharmacophore and are therefore likely to be active. mdpi.com This approach has been successfully used to identify potential inhibitors of PfENR from a large virtual library of analogues. mdpi.com
These in silico methods accelerate the process of drug discovery and the development of chemical probes by prioritizing compounds for synthesis and experimental testing, ultimately saving time and resources.
Advanced Methodologies for Comprehensive Nad+ Metabolome Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for NADomics Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the detailed and quantitative analysis of the NAD+ metabolome. mdpi.comnih.gov This powerful method allows for the separation, detection, and quantification of a wide array of NAD-related compounds from complex biological samples, including cells, tissues, and biofluids. nih.govnih.gov
Researchers have developed robust strategies using LC-MS/MS to simultaneously measure numerous metabolites within the NAD+ biosynthetic and degradation pathways. nih.gov A common approach involves hydrophilic interaction liquid chromatography (HILIC), which is particularly well-suited for separating the highly polar molecules of the NADome. nih.govmdpi.comfrontiersin.org This technique, coupled with tandem mass spectrometry, provides high specificity and sensitivity, enabling the detection of metabolites at low concentrations. cam.ac.uk
A typical LC-MS/MS workflow for NADomics involves meticulous sample preparation to ensure the stability of redox cofactors, followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov This methodology can distinguish between closely related metabolites, such as the different precursors (e.g., Nicotinamide (B372718), Nicotinamide Mononucleotide) and various forms of NAD (NAD+, NADH, NADP+, NADPH). nih.gov The use of isotopically labeled internal standards is crucial to correct for variations during sample preparation and analysis, ensuring accurate quantification. nih.gov
Table 1: Key NAD+ Metabolites Measured by LC-MS/MS This is an interactive table. You can sort and filter the data.
| Metabolite | Abbreviation | Role in NAD+ Metabolism |
|---|---|---|
| Nicotinamide | Nam | Precursor, salvage pathway |
| Nicotinic Acid | NA | Precursor, Preiss-Handler pathway |
| Nicotinamide Mononucleotide | NMN | Direct precursor to NAD+ |
| Nicotinic Acid Mononucleotide | NaMN | Intermediate in Preiss-Handler pathway |
| Nicotinamide Adenine (B156593) Dinucleotide | NAD+ | Oxidized coenzyme |
| Reduced Nicotinamide Adenine Dinucleotide | NADH | Reduced coenzyme |
| Nicotinamide Adenine Dinucleotide Phosphate (B84403) | NADP+ | Oxidized coenzyme, phosphorylated |
| Reduced Nicotinamide Adenine Dinucleotide Phosphate | NADPH | Reduced coenzyme, phosphorylated |
| Quinolinic Acid | QA | Precursor, de novo pathway |
Isotopic Labeling Techniques for Metabolic Flux Analysis
To move beyond static measurements of metabolite concentrations and understand the dynamic nature of NAD+ metabolism, researchers employ isotopic labeling combined with mass spectrometry. This approach, known as metabolic flux analysis, allows for the quantification of the rates (fluxes) of NAD+ synthesis and consumption. nih.gov
In these experiments, cells or organisms are supplied with precursors of NAD+ that have been labeled with stable isotopes, such as ¹³C or ²H. nih.gov For example, mice can be infused with [U-¹³C₁₁] Tryptophan or [2,4,5,6-²H₄] Nicotinamide. nih.gov As these labeled precursors are incorporated into the NAD+ molecule, the rate of label incorporation into NAD+ and its related metabolites can be tracked over time using mass spectrometry. nih.govnih.gov
Development and Application of Fluorescent Biosensors for Intracellular NAD+ Visualization
While LC-MS/MS provides comprehensive data on the entire NADome, it requires cell destruction. To study NAD+ dynamics in living cells and in specific subcellular compartments, genetically encoded fluorescent biosensors have been developed. elifesciences.orgnih.gov These biosensors are proteins engineered to change their fluorescent properties upon binding to NAD+. nih.govgoogle.com
One such biosensor was created by fusing a circularly-permuted Venus fluorescent protein (cpVenus) with a bipartite NAD+-binding domain from a bacterial DNA ligase. nih.gov This sensor exhibits a decrease in fluorescence when it binds to NAD+. nih.gov By targeting these biosensors to different parts of the cell, such as the nucleus, cytoplasm, and mitochondria, researchers can monitor the concentration of free NAD+ in real-time within these specific compartments. nih.gov
These tools have revealed that free NAD+ concentrations are often close to the Michaelis constant (Km) of major NAD+-consuming enzymes like sirtuins and PARPs, indicating that small changes in NAD+ levels can significantly impact their activity. nih.gov Semisynthetic fluorescent biosensors, which combine synthetic fluorophores with protein scaffolds, offer additional advantages such as a large dynamic range, excitation at longer wavelengths, and insensitivity to pH changes. elifesciences.org The development of these sophisticated molecular spies has been a significant breakthrough for visualizing the spatiotemporal regulation of NAD+ signaling. elifesciences.org
Table 2: Comparison of NAD+ Analysis Techniques This is an interactive table. You can sort and filter the data.
| Technique | Principle | Key Advantage | Limitation |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation and mass-based detection | Comprehensive, quantitative profiling of the entire NADome | Destructive, provides a "snapshot" in time |
| Isotopic Labeling | Tracing of stable isotope-labeled precursors | Measures dynamic metabolic fluxes (synthesis/degradation rates) | Complex data analysis and modeling required |
Genetic Perturbation and Gene Editing Technologies in NAD+ Pathway Dissection
The advent of powerful genetic tools, particularly CRISPR-Cas9 technology, has revolutionized the study of the NAD+ metabolic network. researchgate.netashpublications.orgbiorxiv.org These technologies allow for the precise editing or silencing of genes that encode the enzymes involved in NAD+ biosynthesis and consumption. nih.govresearchgate.net
Genome-wide CRISPR-Cas9 screens have been employed to identify genes that are essential for maintaining NAD+ homeostasis. researchgate.netashpublications.org In such a screen, a library of guide RNAs targeting thousands of genes is introduced into a population of cells expressing the Cas9 nuclease. By identifying which guide RNAs are depleted from the population under specific conditions, researchers can pinpoint genes crucial for cell survival that are linked to a particular pathway. For example, such screens have identified NAMPT and NMNAT1, key enzymes in the NAD+ salvage pathway, as critical genetic dependencies in certain types of cancer. researchgate.net
Subsequent targeted knockout of these genes allows for detailed investigation of their roles. For instance, creating NMNAT1 knockout cells using CRISPR-Cas9 has been shown to reduce intracellular NAD+ levels, increase sensitivity to DNA-damaging agents, and block the activation of the DNA repair enzyme PARP1. nih.gov These genetic perturbation studies are invaluable for dissecting the functional roles of specific enzymes in the NAD+ pathway and understanding their impact on cellular processes like DNA repair and cell survival. biorxiv.orgnih.gov
In Vitro Reconstitution Systems for NAD+-Dependent Biochemical Pathways
To understand the fundamental biochemical mechanisms of NAD+-dependent processes, researchers use in vitro reconstitution systems. These systems involve purifying the individual protein components of a pathway and combining them in a controlled, cell-free environment. nih.govoncotarget.com This bottom-up approach allows for the detailed study of enzymatic activities and interactions in the absence of the complexity of a living cell. acs.org
For example, the interplay between the NAD+ salvage pathway and the activity of PARP-1 has been investigated using an in vitro system. oncotarget.com By combining recombinant PARP-1, the protein CTCF, and the final enzyme in the salvage pathway, NMNAT-1, researchers could demonstrate that localized synthesis of β-NAD+ by NMNAT-1 can directly stimulate the PARP-1-mediated modification of CTCF. oncotarget.com
Another example is the in vitro reconstitution of a superoxide (B77818) reduction pathway from the archaeon Pyrococcus furiosus. nih.gov This work involved combining recombinant forms of the enzymes NAD(P)H:rubredoxin oxidoreductase (NROR), rubredoxin (Rd), and superoxide reductase (SOR). The reconstituted system demonstrated the complete electron transfer pathway from the NAD+ coenzyme (in its reduced form, NADPH) to the final reduction of superoxide, confirming the proposed biological function of these enzymes. nih.gov Such reconstituted systems are essential for elucidating the precise molecular mechanisms of NAD+-dependent pathways. nih.govoncotarget.com
Evolutionary and Comparative Biology of Nicotinamide Adenine Dinucleotide Metabolism
Conservation of NAD+ Biosynthetic and Catabolic Pathways Across Organisms
NAD+ metabolism is characterized by a remarkable degree of conservation, particularly in its core functions and biosynthetic routes. mdpi.com Found in all living cells, NAD+ primarily acts as a crucial coenzyme in redox reactions, cycling between its oxidized (NAD+) and reduced (NADH) forms to facilitate energy transfer in processes like glycolysis, the citric acid cycle, and oxidative phosphorylation. pnas.orgnih.gov Beyond this central role, NAD+ also serves as a substrate for various NAD+-consuming enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and cyclic ADP-ribose hydrolases, which are involved in critical cellular processes like DNA repair, gene regulation, and calcium signaling. nih.govpnas.org This consumption of NAD+ necessitates constant replenishment through biosynthetic pathways.
Organisms have evolved two main strategies for NAD+ synthesis: de novo pathways, which build the molecule from simple amino acid precursors, and salvage pathways, which recycle derivatives like nicotinamide (B372718) (Nam) and nicotinic acid (NA). wikipedia.org
De Novo Synthesis: The de novo synthesis of NAD+ originates from either L-aspartate or L-tryptophan. nih.govbrennerlab.net
Aspartate Pathway: Primarily found in prokaryotes, this pathway converts L-aspartate to quinolinic acid, a key precursor to nicotinic acid mononucleotide (NaMN). nih.gov
Tryptophan Pathway (Kynurenine Pathway): This pathway, found in some bacteria and most eukaryotes, converts tryptophan through a series of intermediates to quinolinic acid. nih.govnih.gov
Both de novo pathways converge at the synthesis of NaMN, which is then adenylylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD) and finally amidated to produce NAD+. brennerlab.net
Salvage Pathways: Salvage pathways are essential for recycling NAD+ breakdown products and are the primary source of NAD+ in many organisms, including mammals. wikipedia.org
Preiss-Handler Pathway: This pathway salvages nicotinic acid (NA), converting it to NaMN via the enzyme nicotinic acid phosphoribosyltransferase (NAPT). oup.com It is considered an ancestral route and is present in virtually all organisms investigated. researchgate.net
Nicotinamidase-dependent Salvage: In many bacteria, fungi, and protostomes, nicotinamide (Nam) is first deamidated to nicotinic acid by the enzyme nicotinamidase (PncA), which then enters the Preiss-Handler pathway. nih.govmdpi.com
Nicotinamide Phosphoribosyltransferase (NamPT) Pathway: This is the dominant salvage pathway in vertebrates. nih.gov The enzyme NamPT directly converts Nam to nicotinamide mononucleotide (NMN), which is then adenylylated to NAD+. mdpi.com
Nicotinamide Riboside (NR) Kinase Pathway: A third major salvage route involves the phosphorylation of nicotinamide riboside (NR) by NR kinases (NRKs) to form NMN. This pathway is highly conserved in eukaryotes. oup.comnih.gov
The core logic of these pathways—building from simple precursors or recycling complex ones—is a universally conserved feature of life, highlighting the indispensable nature of NAD+. mdpi.com
Table 1: Major NAD+ Biosynthetic Pathways Across Domains of Life
| Pathway Type | Precursor(s) | Key Intermediate(s) | General Distribution |
| De Novo | L-Aspartate | Quinolinate, NaMN | Primarily Prokaryotes nih.gov |
| De Novo | L-Tryptophan | Kynurenine (B1673888), Quinolinate, NaMN | Some Bacteria, most Eukaryotes nih.govnih.gov |
| Salvage | Nicotinic Acid (NA) | NaMN, NaAD | Nearly Universal (Preiss-Handler) researchgate.net |
| Salvage | Nicotinamide (Nam) | NA (via PncA), NMN (via NamPT) | Bacteria, Fungi, Vertebrates nih.govnih.gov |
| Salvage | Nicotinamide Riboside (NR) | NMN | Eukaryotes, some Bacteria oup.com |
Phylogenetic Analysis of NAD+-Associated Enzymes and Transporters
Phylogenetic analyses of the enzymes involved in NAD+ metabolism reveal a complex evolutionary history marked by vertical descent, horizontal gene transfer, and lineage-specific innovations. dartmouth.edunih.gov The distribution of these enzymes provides insights into the metabolic capabilities and evolutionary relationships of different organisms.
A key evolutionary divergence is seen in the primary nicotinamide salvage pathways. A comprehensive phylogenetic analysis of over 6,000 bacterial genomes showed a clear, mutually exclusive presence of either nicotinamidase (PncA) or nicotinamide phosphoribosyltransferase (NamPT), suggesting an early evolutionary selection of one pathway over the other. mdpi.com The PncA-dependent pathway, which involves deamidation of Nam to NA followed by the Preiss-Handler pathway, is dominant in bacteria, yeast, and plants. mdpi.com In contrast, the NamPT-dependent pathway, a more direct two-step conversion of Nam to NAD+, is characteristic of higher vertebrates. mdpi.comnih.gov
Horizontal gene transfer has also played a significant role in the distribution of NAD+ metabolic genes. For instance, the nicotinamide salvage gene nadV (a form of nicotinamide phosphoribosyltransferase distinct from vertebrate NamPT) appears to have spread throughout bacteria via horizontal transfer. researchgate.netdartmouth.edu
The evolution of NAD+-consuming enzymes is also revealing. A large-scale phylogenetic analysis of eukaryotic and prokaryotic genomes demonstrated a significant diversification and increase in the number of NAD+-dependent signaling enzymes, such as PARPs and sirtuins, within the deuterostome lineage (which includes vertebrates). pnas.orgnih.gov This expansion of NAD+-dependent signaling appears to have co-evolved with key changes in NAD+ biosynthetic machinery. nih.gov Specifically, the transition to the co-occurrence of NamPT and another enzyme, nicotinamide N-methyltransferase (NNMT), in deuterostomes correlates with this diversification. pnas.orgnih.gov NNMT methylates and effectively removes nicotinamide, which can be an inhibitor of sirtuins and other signaling enzymes. This suggests that the evolution of this unique metabolic arrangement was a critical enabler for the expansion of complex NAD+-based signaling networks in vertebrates. nih.gov
Table 2: Phylogenetic Distribution of Key NAD+ Salvage Enzymes
| Enzyme | Gene(s) | Function | Predominant Lineage(s) | Evolutionary Notes |
| Nicotinamidase | pncA | Converts Nicotinamide (Nam) to Nicotinic Acid (NA) | Bacteria, Fungi, Plants, Protostomes nih.govmdpi.com | Part of an energetically more expensive, multi-step salvage pathway. mdpi.com |
| Nicotinamide Phosphoribosyltransferase | nampt | Converts Nam to Nicotinamide Mononucleotide (NMN) | Vertebrates nih.gov | Co-evolved with NNMT, facilitating diversification of NAD+ signaling. pnas.orgnih.gov |
| Nicotinamide Phosphoribosyltransferase | nadV | Converts Nam to NMN | Diverse Bacteria nih.gov | Spread through horizontal gene transfer. researchgate.net |
| Nicotinic Acid Phosphoribosyltransferase | pncB (E. coli), NAPT | Converts NA to Nicotinic Acid Mononucleotide (NaMN) | Nearly Universal researchgate.netmdpi.com | Core enzyme of the ancestral Preiss-Handler pathway. researchgate.net |
| Nicotinamide Riboside Kinase | NRK1, NRK2 | Converts Nicotinamide Riboside (NR) to NMN | Eukaryotes oup.comnih.gov | Represents a highly conserved salvage pathway in eukaryotes. nih.gov |
Adaptations and Diversification of NAD+ Metabolism in Specific Biological Lineages
The universal core of NAD+ metabolism has been tailored and diversified to suit the unique physiological and environmental challenges faced by different biological lineages.
In prokaryotes , there is a remarkable diversity in NAD+ synthesis strategies. Comparative genomics reveals that different microorganisms can utilize any combination of de novo and salvage pathways, with some bacteria like Haemophilus influenzae lacking de novo pathways entirely and relying on salvaging precursors from their environment. nih.gov This metabolic flexibility allows prokaryotes to thrive in a vast range of ecological niches. In extremophiles, such as the thermophilic bacterium Thermus thermophilus, the NAD+ salvage pathway is crucial for survival at high temperatures where NAD+ is chemically unstable and prone to decomposition. nih.gov Disruption of this pathway leads to severe growth defects at high temperatures due to a drop in intracellular NAD+ levels. nih.gov In other microbes, like Pseudomonas fluorescens, exposure to oxidative stress triggers a metabolic adaptation that favors the synthesis of NADPH (the phosphorylated form of NADH) over NADH, by upregulating enzymes like NAD+ kinase, to bolster antioxidant defenses. asm.org
In eukaryotes , a major evolutionary event was the compartmentalization of metabolism within organelles. Since NAD+ and NADH cannot freely diffuse across mitochondrial membranes, distinct cytosolic and mitochondrial pools of the coenzyme are maintained, each with its own regulatory mechanisms and biosynthetic enzymes. nih.govnih.gov The diversification of NAD+-dependent signaling enzymes in vertebrates represents a key adaptation. As discussed, the evolution of the NamPT/NNMT system allowed for high-flux NAD+ signaling without the inhibitory feedback from the nicotinamide byproduct. pnas.orgnih.gov This intricate system is thought to have been a prerequisite for the evolution of complex regulatory networks that govern metabolism, stress responses, and longevity in vertebrates. nih.gov
The metabolic strategies of anaerobic archaea living under extreme energy limitation also showcase unique adaptations. Organisms like Pyrococcus furiosus, a hyperthermophile, have evolved distinct electron transport systems that operate at the thermodynamic limit of life, using NAD+ reduction coupled to other processes to conserve energy. oup.com These adaptations highlight how the fundamental chemistry of NAD+/NADH has been harnessed to support life in some of the most challenging environments on Earth.
Q & A
Basic Research Questions
Q. How can researchers conduct a comprehensive literature review for EINECS 264-884-1 while avoiding unreliable sources?
- Methodological Answer : Use systematic search strategies across authoritative databases (e.g., PubMed, Web of Science) with Boolean operators to combine terms like "EINECS 264-884-1," "chemical properties," and "synthesis pathways." Exclude non-peer-reviewed sources (e.g., ). Organize findings using reference management tools and prioritize studies with rigorous experimental designs. Validate conflicting data by cross-referencing methodologies (e.g., chromatography conditions, purity thresholds) .
Q. What are the standard analytical techniques for characterizing EINECS 264-884-1’s physicochemical properties?
- Methodological Answer : Employ a tiered approach:
- Primary characterization : Use NMR, FTIR, and mass spectrometry for structural elucidation.
- Purity assessment : Perform HPLC or GC with internal standards, adhering to protocols that specify column types, mobile phases, and detection limits .
- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, documenting deviations via validated analytical workflows .
Q. How to formulate a feasible hypothesis for studying EINECS 264-884-1’s biological activity?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasible: Ensure access to in vitro models (e.g., cell lines) and dose-response testing equipment.
- Novel: Investigate understudied mechanisms (e.g., "Does EINECS 264-884-1 modulate mitochondrial membrane potential in S. cerevisiae?"). Validate novelty via a patent and literature review .
Advanced Research Questions
Q. How to design a multi-omics study to explore EINECS 264-884-1’s metabolic interactions?
- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using the following workflow:
- Experimental groups : Expose model organisms (e.g., C. elegans) to graded concentrations of EINECS 264-884-1 vs. controls.
- Data integration : Apply bioinformatics pipelines (e.g., KEGG pathway enrichment) to identify cross-omics biomarkers. Address batch effects via normalization algorithms .
- Validation : Confirm key targets via CRISPR knockouts or pharmacological inhibitors .
Q. What statistical methods are appropriate for resolving contradictions in EINECS 264-884-1’s reported toxicity data?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies, weighting results by sample size and methodology robustness. Use funnel plots to detect publication bias .
- Error source analysis : Quantify variability from instrumentation (e.g., LC-MS calibration drift) or biological replicates using ANOVA with post-hoc Tukey tests .
- Replication protocol : Design independent in vivo/in vitro experiments with pre-registered hypotheses to minimize confirmation bias .
Q. How to optimize synthetic pathways for EINECS 264-884-1 while ensuring reproducibility?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to evaluate factors like catalyst loading, temperature, and reaction time. Validate optimal conditions across three independent batches .
- Reprodubility checklist : Document raw data (e.g., NMR spectra, yield calculations) in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. What ethical considerations apply when studying EINECS 264-884-1’s environmental impact?
- Methodological Answer :
- Risk assessment : Model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools and cross-validate with microcosm experiments .
- Ethical frameworks : Align with the 3Rs (Replacement, Reduction, Refinement) for animal studies. For field studies, obtain permits and assess ecological disruption risks via stakeholder consultations .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
